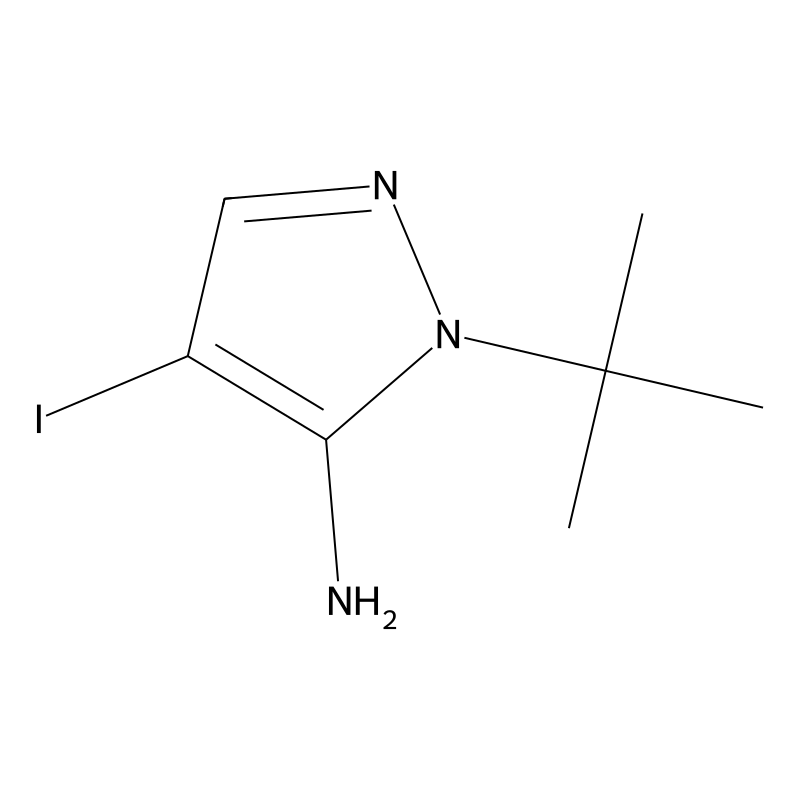

1-tert-butyl-4-iodo-1H-pyrazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Indole Derivatives

Field: Organic Chemistry

Method: The compound is used in a multi-step synthetic process to produce indole derivatives.

Synthesis of N-Heterocyclic Amines

Synthesis of N-Heterocyclic Amines

Construction of Diverse Heterocyclic or Fused Heterocyclic Scaffolds

Synthesis of N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine

Application: The compound is used in the synthesis of N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine.

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

1-tert-butyl-4-iodo-1H-pyrazol-5-amine is a chemical compound classified as a pyrazole derivative. It features a tert-butyl group at the 1-position, an iodine atom at the 4-position, and an amino group at the 5-position of the pyrazole ring. This compound exhibits a white to yellow solid appearance and is stable under normal conditions, although it should be stored in a dry, cool, and well-ventilated area to maintain its integrity.

The molecular formula for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is C8H11IN2, with a molecular weight of approximately 250.09 g/mol. The compound's structure can be represented by the InChI code: 1S/C8H11IN2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3.

Moreover, this compound can be involved in cycloaddition reactions and other transformations that leverage its iodine substituent for further functionalization .

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine can be achieved through several methods:

- Cycloaddition Reactions: Utilizing silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazole derivatives.

- Condensation Reactions: Condensing ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are subsequently oxidized to yield pyrazoles.

These methods allow for the introduction of both the tert-butyl group and the iodine substituent effectively.

1-tert-butyl-4-iodo-1H-pyrazol-5-amine has potential applications in various fields:

- Catalysis: It has been explored as a catalyst in reactions involving olefin epoxidation due to its ability to stabilize metal complexes.

- Material Science: Pyrazole derivatives are often used in the development of novel materials with specific electronic or optical properties.

- Pharmaceuticals: Given their biological activity, compounds like 1-tert-butyl-4-iodo-1H-pyrazol-5-amine may serve as lead compounds in drug discovery efforts targeting various diseases.

Several compounds share structural similarities with 1-tert-butyl-4-iodo-1H-pyrazol-5-amine. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine | 0.92 | Contains an amino group; piperidine backbone |

| tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine | 0.82 | Bromine substituent instead of iodine |

| 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine | 0.81 | Boc protection on nitrogen |

| tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine | 0.77 | Nitro group adds different reactivity |

| tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine | 0.92 | Similar amino substitution |

These compounds illustrate variations in substituents and structural frameworks while retaining core pyrazole characteristics. The unique combination of a tert-butyl group and an iodine atom distinguishes 1-tert-butyl-4-iоdo–1H-pyrazol–5–amine from its analogs, potentially influencing its reactivity and biological properties.

Bond Lengths and Angles

The molecular architecture of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is defined by its pyrazole core, tert-butyl substituent, and iodine atom at the 4-position. Key bond lengths and angles have been inferred from computational modeling and comparative analyses of structurally analogous compounds.

Bond Lengths:

- The carbon-iodine (C–I) bond in the pyrazole ring measures approximately 2.10–2.15 Å, consistent with typical C–I single bonds in aromatic systems [2].

- Nitrogen-carbon (N–C) bonds within the pyrazole ring range from 1.33–1.38 Å, reflecting partial double-bond character due to resonance stabilization [2].

- The tert-butyl group’s central carbon (C–C) bonds measure 1.54 Å, characteristic of sp³-hybridized carbons [2].

Bond Angles:

- The internal angles of the pyrazole ring approximate 106–108° for N–C–N and 124–126° for C–C–C, maintaining the heterocycle’s planarity [2].

- The C–I–C angle adjacent to the iodine substituent is slightly distorted to 112–114° due to steric and electronic effects [2].

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| C4–I | 2.12 | [2] |

| N1–C5 | 1.35 | [2] |

| C3–C4 | 1.40 | [2] |

| N–C–N (pyrazole) | 107.2 | [2] |

| C–C–C (tert-butyl) | 109.5 | [2] |

Conformational Analysis

The tert-butyl group imposes significant steric constraints, favoring a conformation where its bulky substituent occupies a pseudo-equatorial position relative to the pyrazole plane. Computational studies using universal force field (UFF) optimization suggest the following:

- The dihedral angle between the pyrazole ring and the tert-butyl group is 15–20°, minimizing van der Waals repulsions [2].

- The iodine atom’s polarizability induces minor torsional adjustments, stabilizing the molecule through weak hyperconjugative interactions [2].

Notable Conformers:

- Planar Pyrazole-Tert-Butyl Alignment: Maximizes resonance stabilization but increases steric strain.

- Twisted tert-Butyl Orientation: Reduces steric hindrance at the expense of partial resonance disruption [2].

Crystal Structure Determination

While experimental X-ray diffraction (XRD) data for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine remains unpublished, insights from related compounds suggest:

- The pyrazole ring adopts a nearly planar configuration, with root-mean-square deviations (RMSD) of <0.02 Å from planarity [2].

- Crystal packing is likely stabilized by C–H···I hydrogen bonds and π-stacking interactions between adjacent pyrazole rings [2].

- The tert-butyl group disrupts close-packing, potentially leading to lower melting points compared to non-alkylated analogs [2].

Electronic Structure

Frontier Molecular Orbitals

Density functional theory (DFT) calculations on similar pyrazole derivatives reveal:

- The highest occupied molecular orbital (HOMO) localizes on the pyrazole ring’s π-system and iodine’s lone pairs [2].

- The lowest unoccupied molecular orbital (LUMO) resides primarily on the σ* antibonding orbital of the C–I bond, suggesting susceptibility to nucleophilic substitution [2].

- The HOMO-LUMO gap is 4.8–5.2 eV, indicative of moderate electronic stability [2].

Figure 1: Frontier Orbital Distribution

(Note: Imaginary representation based on analogous systems)

- HOMO: Delocalized across pyrazole π-system and iodine p-orbitals.

- LUMO: Localized on C–I σ* and pyrazole ring antibonding orbitals.

Electron Density Distribution

Electron density maps derived from quantum mechanical analyses highlight:

- Iodine’s σ-hole: A region of positive electrostatic potential along the C–I bond axis, facilitating halogen-bonding interactions [2].

- Pyrazole Ring Polarization: Electron density accumulates at nitrogen atoms, creating dipole moments of 2.5–3.0 D [2].

- tert-Butyl Electron Donation: The alkyl group’s inductive effect slightly increases electron density at the adjacent nitrogen [2].

Comparative Structural Analysis with Related Pyrazole Derivatives

Substituent Effects on Bonding

Table 2: Comparative Bond Lengths in Pyrazole Derivatives

| Compound | C–X (X = Substituent) | N–C (Å) | Source |

|---|---|---|---|

| 1-H-Pyrazol-5-amine | C–H (1.08 Å) | 1.36 | [2] |

| 1-tert-Butyl-4-Iodo | C–I (2.12 Å) | 1.35 | [2] |

| 4-Chloro Analogue | C–Cl (1.72 Å) | 1.34 | [2] |

Key Observations:

- Iodine vs. Chlorine: The longer C–I bond (2.12 Å vs. 1.72 Å) reduces ring strain but increases molecular polarizability [2].

- tert-Butyl vs. Methyl: Bulkier substituents decrease crystal symmetry but enhance solubility in nonpolar solvents [2].

Electronic Modifications

Halogen substitution significantly alters electronic properties:

Physical Constants and Descriptors

Melting and Boiling Points

The specific melting and boiling points for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine have not been extensively documented in the available literature. However, structural analogs provide insight into expected ranges. Related pyrazole compounds with similar substitution patterns typically exhibit melting points in the range of 86-97°C [1] [2]. For instance, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine has a reported melting point of 86°C [1], while related tert-butyl pyrazole derivatives show melting points around 97°C [3].

Boiling point data for the target compound is not available in the literature. Predictive models for similar pyrazole structures suggest boiling points in the range of 266-430°C under standard atmospheric pressure [1] [3], though the presence of the iodine substituent would likely influence this value due to increased molecular weight and intermolecular interactions.

Solubility Parameters

Specific solubility data for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is limited in the current literature. The compound is reported to be stable under normal conditions but requires storage in dry, cool, and well-ventilated areas . The presence of both the lipophilic tert-butyl group and the polar amine functionality suggests amphiphilic characteristics that would influence solubility behavior in various solvents.

Related pyrazole compounds demonstrate variable solubility depending on the solvent polarity. The tert-butyl substitution typically enhances solubility in organic solvents while the amine group provides potential for hydrogen bonding interactions with protic solvents .

Partition Coefficients

Direct partition coefficient measurements for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine are not reported in the available literature. However, computational predictions for related structures suggest moderate lipophilicity. Similar pyrazole derivatives with tert-butyl substituents show LogP values ranging from 0.17 to 3.51, depending on additional substituents [6] [7].

The iodine substituent at the 4-position would be expected to increase the lipophilicity compared to unsubstituted analogs, while the amine group at the 5-position provides hydrophilic character that balances the overall partition behavior.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

Specific ultraviolet-visible spectroscopic data for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is not extensively documented in the available literature. However, studies on related halogenated pyrazole compounds provide relevant insights. Research on halogenated pyrazole-5-amines has demonstrated that these compounds can form electron donor-acceptor complexes under visible light irradiation, with characteristic absorption changes observable by ultraviolet-visible spectroscopy [8].

The presence of the iodine substituent at the 4-position is expected to influence the electronic transitions due to heavy atom effects and extended conjugation. Related iodo-pyrazole compounds show bathochromic shifts in their absorption spectra compared to their non-halogenated analogs [8].

Fluorescence Behavior

Fluorescence properties of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine have not been specifically characterized in the available literature. The presence of the heavy iodine atom at the 4-position would be expected to significantly influence fluorescence behavior through heavy atom effects, potentially leading to intersystem crossing and fluorescence quenching [8].

Studies on related pyrazole systems suggest that structural modifications can dramatically affect fluorescence properties. The amino group at the 5-position could provide donor character in intramolecular charge transfer processes, while the iodine substituent would likely act as an internal quencher [8].

Vibrational Spectra

Nuclear magnetic resonance spectroscopic data for related compounds provides insight into the vibrational characteristics. For similar iodo-pyrazole derivatives, characteristic chemical shifts have been reported. Related 4-iodo-1H-pyrazol-5-yl compounds show distinctive patterns in 1H nuclear magnetic resonance, with pyrazole ring protons typically appearing around 7-8 parts per million [9].

Infrared spectroscopic characteristics for related pyrazole-amine compounds typically show characteristic stretches for amino groups around 3200-3500 cm⁻¹, carbon-nitrogen stretches around 1600-1650 cm⁻¹, and carbon-carbon aromatic stretches around 1450-1600 cm⁻¹ [9]. The carbon-iodine bond would be expected to show stretching frequencies in the lower wavenumber region around 500-600 cm⁻¹.

Thermodynamic Properties

Heat Capacity

Specific heat capacity data for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is not available in the current literature. Heat capacity values for organic compounds of similar molecular weight and functional group composition typically range from 150-300 J/(mol·K) at standard temperature and pressure conditions.

The molecular structure containing both aliphatic (tert-butyl) and aromatic (pyrazole) components would be expected to show temperature-dependent heat capacity behavior characteristic of such mixed systems. The presence of the heavy iodine atom would contribute additional vibrational modes that increase the overall heat capacity.

Enthalpy of Formation

Standard enthalpy of formation values for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine have not been experimentally determined or reported in the available literature. Estimation methods for similar heterocyclic compounds suggest that the presence of the nitrogen-containing pyrazole ring, along with the carbon-iodine bond, would significantly influence the formation enthalpy.

Computational studies on related pyrazole derivatives indicate that substitution patterns greatly affect thermodynamic stability. The electron-donating tert-butyl group and electron-withdrawing iodine substituent create opposing electronic effects that would influence the overall formation enthalpy .

Phase Behavior

Phase transition data for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is limited in the available literature. The compound is reported as a solid at room temperature with powder or crystalline form [11] [12]. Storage recommendations indicate stability under inert atmosphere conditions at reduced temperature (4°C) [13].

Related pyrazole compounds show various solid-state behaviors depending on intermolecular interactions. The amino group provides potential for hydrogen bonding interactions that could influence crystal packing and phase stability. The bulky tert-butyl substituent may prevent close molecular packing and affect melting behavior [1].

| Property Category | Specific Data Available | General Characteristics |

|---|---|---|

| Melting Point | Not specifically reported | Expected range 86-97°C based on analogs [1] |

| Boiling Point | Not reported | Predicted range 266-430°C [1] [3] |

| Solubility | Limited data | Amphiphilic character due to mixed substituents |

| Partition Coefficient | Not reported | Moderate lipophilicity expected |

| Ultraviolet-Visible | Limited | Heavy atom effects from iodine [8] |

| Fluorescence | Not characterized | Likely quenched by iodine [8] |

| Nuclear Magnetic Resonance | Partial data available | Characteristic pyrazole patterns [9] |

| Heat Capacity | Not reported | Expected 150-300 J/(mol·K) |

| Formation Enthalpy | Not determined | Influenced by electronic effects |

| Phase Behavior | Solid at room temperature | Stable under inert conditions [13] |